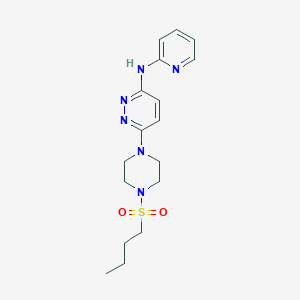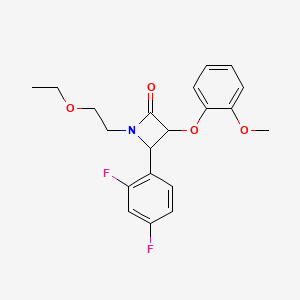
2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline, also known as TFEDA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mechanism of Action
The mechanism of action of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline involves the formation of a covalent bond between the electrophilic carbonyl group of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline and the nucleophilic group of the target biomolecule. This covalent bond formation can lead to the modification of the target biomolecule, which can alter its function and/or stability. The specificity of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline towards certain nucleophiles has been studied extensively, and this specificity can be exploited to selectively modify specific biomolecules.
Biochemical and Physiological Effects:
2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline has been shown to have a variety of biochemical and physiological effects. It can modify specific amino acid residues in proteins, leading to changes in protein function and/or stability. 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline has also been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline has been shown to have anti-inflammatory effects, which may have therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is its high reactivity towards nucleophiles, which makes it a powerful tool for the modification of specific biomolecules. Additionally, 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the main limitations of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is its potential toxicity, which can limit its use in certain experiments. Additionally, the specificity of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline towards certain nucleophiles can limit its utility in certain applications.
Future Directions
There are several potential future directions for the use of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline in scientific research. One potential direction is the development of new chemical probes and sensors that can detect specific biomolecules in complex biological samples. Another potential direction is the use of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline in the development of new therapeutics that target specific biomolecules. Additionally, the development of new synthetic methods for 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline and its derivatives may lead to the discovery of new applications for this compound.
Synthesis Methods
2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is synthesized using a multi-step process that involves the reaction of 2-nitroaniline with trifluoroacetic anhydride, followed by the reaction of the resulting compound with trifluoromethanesulfonic anhydride. The final product is purified using a column chromatography technique. This synthesis method has been optimized to produce high yields of pure 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline.
Scientific Research Applications
2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline has been used extensively in scientific research due to its unique properties. It is a potent electrophilic reagent that can react with a variety of nucleophiles, including amino acids, peptides, and proteins. This reactivity has been utilized in the development of various chemical probes and sensors that can detect specific biomolecules in complex biological samples.
properties
IUPAC Name |
2-nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O4S/c10-8(11,12)4-16-6-2-1-5(3-7(6)17(18)19)22(20,21)9(13,14)15/h1-3,16H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKHUTYZCDPAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2911773.png)
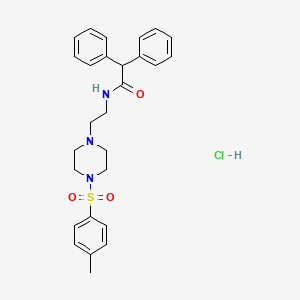

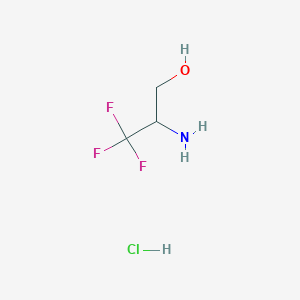
![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2911782.png)
![(E)-4-(Dimethylamino)-N-(imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-enamide](/img/structure/B2911783.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2911784.png)
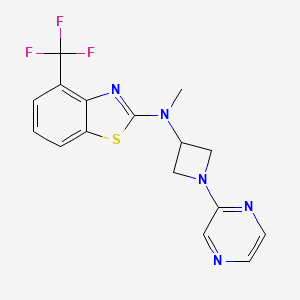

![Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B2911787.png)
![2-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]pyridine-3-carboxamide](/img/structure/B2911788.png)
